1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine
Description
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine is a piperazine derivative featuring a brominated pyridine ring at the 3-position and a cyclopropylmethyl group at the 4-position of the piperazine core. The bromopyridine moiety introduces electron-withdrawing properties, which may influence the compound's electronic profile and binding interactions with biological targets .
This compound is synthesized via reductive amination between 1-(5-bromopyridin-3-yl)piperazine and a cyclopropylmethyl-containing intermediate, as demonstrated in the synthesis of related analogs like Br-cis-22a . Its structural uniqueness lies in the combination of a halogenated aromatic system and a constrained cyclopropane ring, making it a candidate for central nervous system (CNS) drug discovery or enzyme inhibition studies.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3/c14-12-7-13(9-15-8-12)17-5-3-16(4-6-17)10-11-1-2-11/h7-9,11H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSQQAEBWXSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Piperazine Derivative: The brominated pyridine is then reacted with piperazine to form the desired piperazine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Cyclopropylmethyl Substitution: The final step involves the substitution of the piperazine ring with a cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data
Affinity Data for Selected Compounds
Biological Activity
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 242.12 g/mol. Its structure features a piperazine ring substituted with a bromopyridine moiety and a cyclopropylmethyl group, which may contribute to its unique pharmacological properties.
Receptor Interactions
This compound has been evaluated for its activity at various neurotransmitter receptors. Notably, it has shown interaction with dopamine (D2) and serotonin (5-HT1A) receptors. In vitro assays demonstrated that this compound exhibits dual agonist activity at the D2L and 5-HT1A receptors, which are implicated in mood regulation and neuropsychiatric disorders.
| Receptor | Activity Type | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 5-HT1A | Agonist | 1.4 | 81.7 |
| D2L | Agonist | 3.3 | 46.8 |
| D3 | Agonist | 10.0 | 54.2 |
Table 1: Functional activity of this compound at various receptors.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound was tested against A549 lung cancer cells, displaying significant antiproliferative effects with an IC50 value of approximately 2.3 µM.
In a comparative study involving multiple compounds, it was found that derivatives with similar structural features exhibited varying degrees of cytotoxicity, indicating structure-activity relationships that could guide further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.3 |
| Compound B | HCT116 | 1.8 |
| Compound C | MCF-7 | 3.0 |
Table 2: Antiproliferative activity of related compounds against cancer cell lines.
Study on Neuropharmacological Effects
A study conducted by Du et al. (2022) investigated the neuropharmacological effects of several piperazine derivatives, including our compound of interest. The results indicated that compounds with brominated pyridine substituents exhibited enhanced binding affinity to serotonin receptors compared to their non-brominated counterparts, suggesting that halogenation plays a crucial role in receptor interaction dynamics.
Anticancer Activity Assessment
In another study published in MDPI (2021), the compound was assessed for its ability to induce apoptosis in cancer cells. The study reported that treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 and p53 in treated A549 cells, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
